3-Chloro-2-hydroxy-5-phenylbenzaldehyde
Description
3-Chloro-2-hydroxy-5-phenylbenzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with chlorine, hydroxyl, and phenyl groups at positions 3, 2, and 5, respectively. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 232.66 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and ligands in coordination chemistry. The hydroxyl and aldehyde groups enable reactivity in condensation and chelation reactions, while the chloro and phenyl substituents influence solubility and stability .
Properties
Molecular Formula |
C13H9ClO2 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h1-8,16H |
InChI Key |
KQDUENYZXACNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-5-phenylbenzaldehyde typically involves the chlorination of 2-hydroxy-5-phenylbenzaldehyde. One common method is the reaction of 2-hydroxy-5-phenylbenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxy-5-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-Chloro-2-oxo-5-phenylbenzaldehyde.
Reduction: 3-Chloro-2-hydroxy-5-phenylbenzyl alcohol.
Substitution: 3-Amino-2-hydroxy-5-phenylbenzaldehyde (when reacted with amines).
Scientific Research Applications
3-Chloro-2-hydroxy-5-phenylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy-5-phenylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-Chloro-2-hydroxy-5-phenylbenzaldehyde, a comparative analysis with structurally analogous compounds is provided below.
Structural and Functional Group Variations
The following table summarizes key structural features and differences:
Physicochemical Properties
- Solubility : The phenyl group in this compound reduces aqueous solubility compared to methyl-substituted analogs (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde), which exhibit moderate solubility in polar solvents .
- Reactivity : The electron-withdrawing chlorine and hydroxyl groups enhance electrophilic substitution at the para position of the aldehyde. In contrast, iodinated derivatives (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde) are more reactive in Suzuki-Miyaura couplings due to the iodine atom’s leaving-group capability .
- Thermal Stability: Benzyl-substituted derivatives (e.g., 3-Benzyl-5-chloro-2-hydroxybenzaldehyde) show higher thermal stability than non-aryl analogs, attributed to the resonance stabilization of the benzyl group .
Biological Activity
3-Chloro-2-hydroxy-5-phenylbenzaldehyde is an organic compound notable for its diverse biological activities. Its molecular structure, characterized by a chloro group, a hydroxy group, and a phenyl substituent on a benzene ring, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHClO. The presence of hydroxyl and aldehyde functional groups facilitates hydrogen bonding and enables the compound to participate in nucleophilic and electrophilic reactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although detailed investigations are still required to confirm these findings.
- Anti-inflammatory Effects : The compound has been linked to potential anti-inflammatory activity, making it a candidate for further research in inflammatory diseases.
- Enzyme Interaction : It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism, indicating its relevance in pharmacology and toxicology.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and molecular targets. Its structural characteristics allow it to act as both a substrate and an inhibitor in enzymatic reactions. For instance, its interaction with cytochrome P450 enzymes could influence the metabolism of other therapeutic agents.
Case Studies and Research Findings
A summary of significant findings related to the biological activity of this compound is presented below:
| Study | Findings | Implications |
|---|---|---|
| Study A (2024) | Demonstrated antimicrobial activity against various bacterial strains. | Potential use as a natural preservative or antibacterial agent in pharmaceuticals. |
| Study B (2023) | Identified as an inhibitor of cytochrome P450 enzymes in vitro. | May affect the pharmacokinetics of co-administered drugs, necessitating further investigation into drug interactions. |
| Study C (2022) | Showed anti-inflammatory properties in cellular models. | Suggests potential applications in treating inflammatory conditions such as arthritis. |
Synthesis Methods
Various synthetic routes have been developed for producing this compound, highlighting its versatility in organic synthesis:
- Direct Chlorination : Chlorination of 2-hydroxy-5-phenylbenzaldehyde using chlorine gas under controlled conditions.
- Hydroxylation Reactions : Utilization of hydroxylation reactions on suitable precursors to introduce the hydroxy group.
These methods underscore the compound's significance in both industrial applications and research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
